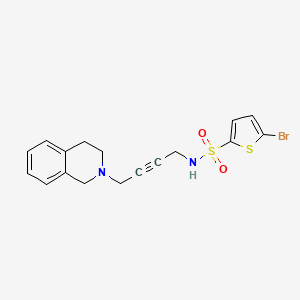
5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H17BrN2O2S2 and its molecular weight is 425.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-bromo-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a synthetic compound that combines a thiophene sulfonamide moiety with a 3,4-dihydroisoquinoline structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, antitumor, and antifungal applications. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Antimicrobial Activity
Research indicates that derivatives of thiophene sulfonamides exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5-bromo-N-(...) | Staphylococcus aureus | 19 |
| 5-bromo-N-(...) | Escherichia coli | 22 |
| Reference Drug (Ampicillin) | Staphylococcus aureus | 28 |
| Reference Drug (Chloramphenicol) | Escherichia coli | 15 |
These results suggest that the compound may possess comparable or superior antibacterial activity relative to established antibiotics .
Antifungal Activity
In a study evaluating antifungal effects against phytopathogenic fungi, several derivatives of isoquinoline compounds demonstrated significant bioactivity. The compound was tested against various fungal strains, revealing promising antifungal properties.
| Fungal Strain | Activity (%) | Comparison to Standard |
|---|---|---|
| Fusarium oxysporum | 91.7% | Higher than standard (50.5%) |
| Fusarium solani | 74.6% | Comparable to standard (63.2%) |
The results showed that certain modifications in the isoquinoline structure enhanced antifungal efficacy .
Antitumor Activity
The antitumor potential of thiophene sulfonamides has been documented in various studies. For example, compounds structurally related to this compound exhibited significant cytotoxic effects on cancer cell lines.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| Liver Carcinoma | 0.5 |
| Breast Cancer | 4.75 |
These findings indicate that the compound may inhibit tumor growth effectively, suggesting a potential role in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR analysis for compounds related to thiophene sulfonamides reveals that electron-donating groups enhance biological activity. For instance, the introduction of halogen substituents or alkyl chains on the isoquinoline ring significantly affected antibacterial and antitumor activities.
Key Findings:
- Electron-Drawing Groups : Generally reduce activity.
- Alkyl Substituents : Improve solubility and bioavailability.
- Halogen Substituents : Can enhance binding affinity to biological targets.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Antimicrobial Efficacy : A study demonstrated that a derivative with a similar structure effectively inhibited growth in multi-drug resistant bacterial strains.
- Antitumor Mechanism : Research indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways, showcasing its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
5-bromo-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c18-16-7-8-17(23-16)24(21,22)19-10-3-4-11-20-12-9-14-5-1-2-6-15(14)13-20/h1-2,5-8,19H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUQPJXPSTPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














